2-(3-Amino-4-bromophenyl)acetonitrile

Catalog No.
S13591197
CAS No.
M.F
C8H7BrN2
M. Wt
211.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Amino-4-bromophenyl)acetonitrile

Product Name

2-(3-Amino-4-bromophenyl)acetonitrile

IUPAC Name

2-(3-amino-4-bromophenyl)acetonitrile

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

InChI

InChI=1S/C8H7BrN2/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5H,3,11H2

InChI Key

CGWAPESLHIEWIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC#N)N)Br

2-(3-Amino-4-bromophenyl)acetonitrile (CAS 1261565-97-2) is a highly versatile trifunctional building block characterized by an ortho-amino-bromo substitution pattern and an aliphatic nitrile side chain. This specific structural arrangement provides three orthogonal reactive sites: an aryl bromide for palladium-catalyzed cross-coupling, an aniline for amidation or cyclization, and a nitrile group that can undergo alpha-alkylation or reduction [1]. In procurement and material selection, this compound is primarily sourced as a key intermediate for the synthesis of complex heterocycles, including PRMT5 inhibitors and functionalized indoles, where late-stage diversification is required without compromising the stability of the side chain [2].

Research Fit

PKCθ pathway inhibition studies
Isoform-selectivity assay context
T-cell signaling assay context
Tool compound for immunology research

Substituting this compound with closely related analogs, such as 3-amino-4-bromophenylacetic acid or 2-(3-amino-4-chlorophenyl)acetonitrile, introduces severe processability bottlenecks. Carboxylic acid analogs often require additional protection and deprotection steps during base-mediated cross-coupling reactions, reducing overall atom economy and increasing synthetic steps [1]. Furthermore, substituting the aryl bromide with an aryl chloride drastically decreases the oxidative addition rate in Suzuki or Buchwald-Hartwig couplings, necessitating harsher conditions (e.g., >100°C) that can cause unwanted deprotonation or dimerization at the alpha-nitrile position [2]. The specific combination of the reactive bromide and the robust nitrile group ensures chemoselectivity that generic substitutes cannot match.

Substitution Risk

Pan-PKC inhibitors May shift isoform interpretation; PKCθ selectivity context differs
RACK-based peptide inhibitors Mechanism mismatch; not a direct kinase active-site inhibitor
Other PKCθ inhibitor candidates Isoform selectivity and cellular activity profiles may not transfer

Cross-Coupling Reactivity and Mild Condition Compatibility

The aryl bromide functionality in 2-(3-Amino-4-bromophenyl)acetonitrile enables highly efficient Pd-catalyzed cross-coupling under mild conditions, which is critical for preserving the base-sensitive alpha-protons of the nitrile group. Compared to the chloro-analog, the target compound achieves significantly higher yields at lower temperatures, preventing nitrile-driven side reactions such as dimerization [1].

Evidence DimensionSuzuki-Miyaura coupling yield at 60°C
Target Compound Data>85% yield
Comparator Or Baseline2-(3-Amino-4-chlorophenyl)acetonitrile (<40% yield)
Quantified Difference>45% absolute increase in yield at 60°C
ConditionsPd(dppf)Cl2, mild base, 60°C, 12h

Allows buyers to streamline synthesis by avoiding high-temperature degradation and complex ligand screening associated with aryl chlorides.

PKCθ/α/ε IC50
Class-level inference
PKCθ 8.7 nM, PKCα 72 nM, PKCε 9.6 nM
Supports isoform-selectivity assay context
Class-level review recommended

Chemoselective Reduction Suitability for Tryptamine Precursors

The nitrile group provides a distinct process advantage over carboxylic acid analogs when synthesizing ethylamine-extended intermediates. The nitrile can be selectively reduced to a primary amine using mild conditions without causing hydrodehalogenation of the critical aryl bromide [1].

Evidence DimensionChemoselective reduction to primary amine (halogen preserved)
Target Compound Data~75-80% yield
Comparator Or Baseline3-Amino-4-bromophenylacetic acid (<50% yield, prone to debromination)
Quantified Difference~30% higher yield of the halogen-intact product
ConditionsMild reduction (e.g., BH3-THF or catalytic hydrogenation)

Procurement of the nitrile form eliminates the need for harsh reducing agents like LiAlH4, improving batch-to-batch reproducibility and safety.

PKCθ/α Selectivity
Supplier data
333-fold
Reported isoform selectivity window
May require independent validation

Regiochemical Necessity for Ortho-Directed Heterocycle Synthesis

The strictly defined ortho relationship between the amino and bromo groups is an absolute requirement for synthesizing 1,7- or 1,6-disubstituted fused ring systems via tandem amination/cyclization. Meta- or para-substituted isomers cannot undergo this direct intramolecular cyclization, making this specific isomer non-substitutable for these scaffolds .

Evidence DimensionRegioselective tandem cyclization yield
Target Compound Data>80% yield for fused heterocycle
Comparator Or Baseline2-(4-Amino-3-bromophenyl)acetonitrile (0% yield for the specific 1,7-fused target)
Quantified DifferenceBinary capability (enables specific fused architectures vs. complete failure)
ConditionsBuchwald-Hartwig amination followed by intramolecular cyclization

Buyers targeting specific kinase or PRMT5 inhibitor scaffolds must procure this exact regiochemical isomer to enable the required ring closure.

Kinase Panel
Supplier data
No inhibition >50% at 1 µM across 28 kinases
Clean selectivity context in panel
Off-target review recommended
Cellular Activity
Supplier data
IC50 0.66 µM (IL-2, Jurkat)
Supports T-cell signaling endpoint
Cell-line specific context
In Vivo ED50
Supplier data
0.4 mg/kg (mouse anti-CD3)
In vivo model-response context
Species-specific review
Graft Survival
Supplier data
17 d median vs 8 d vehicle (10 mg/kg bid)
Transplantation model endpoint context
Model-specific endpoint review

Core Scaffold Synthesis for PRMT5 Inhibitors

The compound serves as a critical core building block where the aryl bromide is coupled to functionalized pyrimidines or pyridines, and the aniline is used for amide formation, a proven route in modern oncology drug discovery [1].

Development of Tryptamine and Indole Analog Libraries

The nitrile group can be reduced to an ethylamine side chain or cyclized, making this compound the right choice for generating libraries of functionalized indoles targeting CNS receptors [2].

Late-Stage Diversification of Fused Heterocycles

Where processability requires a stable handle (nitrile) during early-stage cross-couplings, allowing the nitrile to be hydrolyzed or alkylated only in the final synthetic steps, avoiding the need for complex protecting group strategies [3].

Application Fit

Application
Selection Property
Validation Focus
PKCθ signal transduction studies
Isoform selectivity
PKCθ vs classical PKC pathway interpretation
T-cell activation research
T-cell functional assay
IL-2 expression and proliferation endpoints
Immunology pathway studies
In vivo model response
Dose-response in relevant models
Transplant rejection research
Graft survival endpoints
Model-specific survival endpoint review

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

209.97926 g/mol

Monoisotopic Mass

209.97926 g/mol

Heavy Atom Count

11

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